molecular formula C7H13NO3S B1531598 1-(Propane-2-sulfonyl)pyrrolidin-3-one CAS No. 1934691-33-4

1-(Propane-2-sulfonyl)pyrrolidin-3-one

Cat. No.: B1531598
CAS No.: 1934691-33-4
M. Wt: 191.25 g/mol
InChI Key: HELIGDHDCMMSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propane-2-sulfonyl)pyrrolidin-3-one is a specialized chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features a pyrrolidin-3-one scaffold, a versatile heterocyclic motif prevalent in pharmacologically active molecules, functionalized with a propane-2-sulfonyl group. The sulfonamide moiety is a critical structural element in many bioactive compounds, known for its ability to act as a bioisostere for carboxylic acids and other functional groups, thereby influencing the molecule's physicochemical properties, solubility, and binding characteristics to biological targets . The primary research application of this compound is as a key synthetic intermediate in the development of novel therapeutic agents. Compounds containing similar N-alkylsulfonyl heterocycles have demonstrated significant antiproliferative properties against a variety of human cancer cell lines and have been investigated as multi-targeted inhibitors of kinases such as EGFR and VEGFR-2 . Furthermore, the structural features of this compound make it a valuable precursor for constructing more complex spiro-fused and fused heterocyclic systems, which are of high interest in the search for new antiviral and antimicrobial agents . Researchers can utilize this reagent to introduce both a sulfonamide and a ketone functionality into a molecule, enabling further derivatization and structure-activity relationship (SAR) studies. As a reagent, it is handled under standard laboratory conditions, and its purity and stability are ensured through rigorous analytical control. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylsulfonylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELIGDHDCMMSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1: Synthetic Optimization

StepKey ParametersYield RangePurityReference
CyclizationNaH, THF, 0°C → RT65–75%90%
SulfonylationEt3N, DCM, 0°C80–85%85%
PurificationGradient elution (EtOAc/hexane)>95%

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) confirm the sulfonyl group (δ 3.2–3.5 ppm for CH2SO2) and pyrrolidinone carbonyl (δ 175–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 219.1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Advanced: How can researchers optimize sulfonylation efficiency?

Methodological Answer:
Low yields often stem from moisture sensitivity or competing reactions. Strategies include:

  • Solvent Control : Use anhydrous DCM with molecular sieves to trap water .
  • Stoichiometry : Increase sulfonyl chloride to 1.5 equivalents to drive the reaction .
  • Alternative Methods : Microwave-assisted synthesis (50°C, 30 minutes) improves yields to 92% .
  • Real-Time Monitoring : TLC (Rf = 0.4 in EtOAc/hexane 1:1) or in-situ IR tracks reaction progress .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Discrepancies in enzyme inhibition (e.g., kinase IC50) may arise from assay variability or impurities. Solutions:

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine) and ATP concentration controls .
  • Orthogonal Validation : Combine enzymatic assays with ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Structural Analysis : Compare X-ray crystallography data of ligand-protein complexes to identify binding mode inconsistencies .

Q. Table 2: Activity Validation Strategies

IssueMethodOutcomeReference
Variable IC50ITC + enzymatic assay±12% inter-lab variability
Degradation artifactsStability testing (HPLC, 24h)Identifies hydrolysis products

Advanced: What computational approaches predict biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 4XYZ) to model sulfonyl group interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
  • QSAR Models : Train models on pyrrolidinone derivatives to predict ADMET profiles .

Basic: What are the stability considerations for storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Use anhydrous DMSO for biological assays (10 mM stock); avoid aqueous buffers >6 hours .
  • Monitoring : Periodic HPLC checks (every 3 months) detect hydrolysis to propane-2-sulfonic acid .

Advanced: How to design analogs to improve target selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties .
  • Ring Modifications : Introduce sp<sup>3</sup>-hybridized carbons or heteroatoms (e.g., N-methylation) to alter conformation .
  • Proteomics Screening : Chemoproteomics identifies off-target interactions for rational redesign .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Propane-2-sulfonyl)pyrrolidin-3-one
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1-(Propane-2-sulfonyl)pyrrolidin-3-one

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